6-[(Diphenylmethyl)sulfanyl]-9-(pyrrolidin-1-yl)-9h-purine

Lipophilicity Physicochemical property Drug-likeness

Researchers validating preliminary hits from NCI-60 screening panels need a reliable source of the exact NSC 132082 compound to eliminate false positives from misidentified stock. This 6-[(diphenylmethyl)sulfanyl]-9-(pyrrolidin-1-yl)-9H-purine serves as a maximum-bulk reference control for MTH1 active-site SAR studies, with XLogP 5.1 and TPSA 72.1 Ų defining the upper lipophilic boundary for 6-thio-purine series. - Confirms NCI-60 screening hits with CAS-registered identity to rule out impure or degraded samples. - Enables systematic steric tolerance mapping when compared against 2-phenylethylthio and benzylthio analogs. - Single-batch procurement anchors chromatographic LogP calibration for highly aromatic scaffolds.

Molecular Formula C22H21N5S
Molecular Weight 387.5 g/mol
CAS No. 37154-86-2
Cat. No. B12932063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(Diphenylmethyl)sulfanyl]-9-(pyrrolidin-1-yl)-9h-purine
CAS37154-86-2
Molecular FormulaC22H21N5S
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESC1CCN(C1)N2C=NC3=C2N=CN=C3SC(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C22H21N5S/c1-3-9-17(10-4-1)20(18-11-5-2-6-12-18)28-22-19-21(23-15-24-22)27(16-25-19)26-13-7-8-14-26/h1-6,9-12,15-16,20H,7-8,13-14H2
InChIKeyLPSCBBXKHTXRER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Substituted Purine for Biochemical Procurement


6-[(Diphenylmethyl)sulfanyl]-9-(pyrrolidin-1-yl)-9H-purine (CAS 37154-86-2) is a synthetic heterocyclic compound belonging to the broader class of 6‑substituted purines [1]. It features a bul ky diphenylmethyl thioether at the 6‑position and a pyrrolidin‑1‑yl substituent at the 9‑position of the purine core [2]. The compound was originally deposited in the National Cancer Institute’s (NCI) diversity-set screening library under the identifier NSC 132082 [3], indicating its status as a probe for anticancer discovery programs. With a molecular formula of C₂₂H₂₁N₅S and a molecular weight of 387.5 g mol⁻¹, it occupies a distinct physicochemical space relative to smaller 6‑thio‑purine analogs [2].

NCI diversity-set screening probe (NSC 132082) supporting anticancer discovery programs
Distinct physicochemical space: bulky lipophilic substituent defines upper boundary of 6-thio-purine series
No direct target bioactivity reported; value in SAR boundary mapping and NCI panel screening

Generic Substitution Risks in Biological Assays


Interchanging 6‑thio‑purines without considering the specific steric and electronic features of the 6‑substituent can lead to divergent biological outcomes. Early seminal work demonstrated that methylation, benzylation, or halogenation at the 6‑position of purine profoundly shifts the balance between inhibition of protein synthesis versus autophagic‑lysosomal protein degradation in hepatocytes [1]. More recent MTH1‑inhibitor campaigns have quantified that moving from a methylthio to a 2‑phenylethylthio group alters IC₅₀ values by more than an order of magnitude [2]. The subject compound’s diphenylmethylthio group imparts a combination of high lipophilicity (XLogP3‑AA = 5.1) and a topological polar surface area of 72.1 Ų [3], creating a physicochemical fingerprint that cannot be reproduced by simpler 6‑(alkylthio)‑ or 6‑(benzylthio)‑purines. Therefore, protocols adopting “in‑class” substitution risk both false‑negative and false‑positive read‑outs in functional assays.

Potency shift 6‑substituent steric and electronic features may alter biological readout; generic 6‑thio‑purines can produce divergent results
Assay mismatch High lipophilicity requires distinct solubilization; simpler methylthio analogs risk precipitation and false negatives in cellular assays
Binding selectivity Diphenylmethyl group may engage binding pockets differently than smaller substituents, limiting direct substitution with benzyl‑ or phenylethyl‑thio analogs

Quantitative Differentiation Evidence Guide


Lipophilicity Comparison with Methylthio Analogs

The target compound exhibits a PubChem‑computed XLogP3‑AA of 5.1 [1]. By contrast, the widely used 6‑(methylthio)purine analog (CAS 50‑66‑8, often used as a fragment‑level MTH1 probe) shows a computed XLogP3‑AA of 1.8 [2]. This 3.3–log‑unit increase translates to an approximately 2000‑fold increase in theoretical octanol‑water partition coefficient, indicative of substantially greater membrane permeability potential [1][2]. The higher lipophilicity may be advantageous for crossing cellular membranes in intact‑cell assays but also requires different solubilization strategies during assay preparation.

Lipophilicity (XLogP)
Cross-study comparable
Target 5.1 | Methylthio 1.8
Δ = +3.3
~2000‑fold theoretical P increase; supports membrane permeability review but requires solubilization protocol distinct from low‑logP analogs.
Computed XLogP3‑AA; experimental logP confirmation advised.
Lipophilicity Physicochemical property Drug-likeness

Topological Polar Surface Area Comparison

The target compound displays a computed TPSA of 72.1 Ų [1]. A structurally related but less bulky 6‑(benzylthio)purine analog (6‑benzylthio‑9H‑purine, CAS 2746‑54‑9) exhibits an identical TPSA of 72.1 Ų by the same computational methodology [2]. This identity in TPSA suggests that the two substituents do not differ in their intrinsic hydrogen‑bonding capacity; the differentiation arises solely from their steric and lipophilic contributions.

Polar Surface Area
Cross-study comparable
72.1 Ų identical to benzylthio analog
Hydrogen‑bonding capacity equivalent; potency differences must arise from steric or lipophilic contributions.
Computed TPSA; experimental assessment of hydrogen‑bond interactions may be needed.
Polar surface area Physicochemical property ADMET profiling

Steric Bulk Differentiation from Mono-Phenyl Analogs

The diphenylmethyl substituent of the target compound offers a projected steric volume that is approximately 2‑fold larger than that of a benzyl group, as estimated by molecular‑graphics derived Connolly volume calculations (≈260 ų vs ≈130 ų for the phenyl‑terminal portion) [1]. In published MTH1 inhibitor series, replacing a 2‑phenylethyl group with a larger aromatic substituent raised IC₅₀ from sub‑micromolar to > 1 mM, underscoring that steric fit within the MTH1 active site is exquisitely sensitive to substituent size [2]. The target compound is therefore predicted to engage binding pockets differently than its mono‑phenyl counterparts.

Steric Bulk
Class-level inference
~260 ų vs benzyl ~130 ų
≈2‑fold volume increase
May restrict access to shallow binding pockets; provides a steric selectivity filter absent in smaller‑substituent analogs.
In silico Connolly volume estimate; direct crystallographic or binding data not available.
Steric bulk Structure‑activity relationship Molecular recognition

Direct Bioactivity Data Availability

Despite being catalogued in PubChem (CID 280445) and the NCI diversity set (NSC 132082) [1][2], no published study has directly measured the biological potency (IC₅₀, EC₅₀, Ki, or Kd) of 6‑[(diphenylmethyl)sulfanyl]‑9‑(pyrrolidin‑1‑yl)‑9H‑purine against a molecular target in a side‑by‑side comparison with a defined analog. Literature searches in PubMed, BindingDB, and ChEMBL (executed May 2026) returned zero records of quantitative target‑based bioactivity for this specific compound. All differential evidence presented above is therefore classified as “Cross‑study comparable” or “Class‑level inference” and should be interpreted as predictions derived from physicochemical data and SAR trends in the purine MTH1 inhibitor series [3]. Procurement decisions must weigh this evidence gap.

Direct Bioactivity
Data to verify
No IC₅₀, Ki, or Kd reported
All differentiation evidence is predictive; compound’s immediate value lies in SAR exploration and NCI screening follow‑up.
Literature and database search as of May 2026; verify bioactivity before committing to target‑specific studies.
Data availability Biological activity Evidence gap

Research and Industrial Application Scenarios


MTH1 Inhibitor SAR Probe Reference

Investigators expanding structure‑activity relationships around the MTH1 active site can deploy this compound as a “maximum‑bulk” reference control. Its computed properties (XLogP 5.1, TPSA 72.1 Ų) define the upper boundary of lipophilicity within the 6‑thio‑purine series, allowing systematic mapping of steric and hydrophobic tolerance [1]. Comparison with the 2‑phenylethylthio and benzylthio analogs previously described by Kumar et al. (2017) [2] can delineate size‑exclusion thresholds.

Proteostatic Pathway Deconvolution Tool

The compound belongs to the class of 6‑substituted purines first characterized as inhibitors of endogenous protein degradation in rat hepatocytes [3]. Its unique substitution pattern can be used in comparative studies alongside methylaminopurines and 6‑mercaptopurines to dissect the relative contributions of protein‑synthesis inhibition versus autophagy‑lysosomal blockade, a differentiation that smaller substituents alone cannot resolve.

Physicochemical Profiling Calibration Standard

With a measured melting point (differential scanning calorimetry) and computed LogP value available from PubChem [1], this compound serves as a calibration standard for chromatographic LogP determination (e.g., HPLC‑based hydrophobicity index) and for testing computational prediction accuracy on highly lipophilic, aromatic scaffolds. Procurement of this single entity can anchor a series of property‑optimization experiments.

NCI Diversity-Set Hit Validation

As an NCI‑deposited compound (NSC 132082) [4], 6‑[(diphenylmethyl)sulfanyl]‑9‑(pyrrolidin‑1‑yl)‑9H‑purine is often selected for panel screening (e.g., NCI‑60 cancer cell lines). Organizations that have obtained preliminary hits from such screens can re‑order the identical CAS‑registered compound to confirm activity and eliminate false positives arising from impure or mis‑identified stock.

Application
Selection Property
Validation Focus
MTH1 inhibitor SAR studies
Maximum‑bulk 6‑thio‑purine reference
Steric tolerance mapping and hydrophobicity boundary definition
Proteostatic pathway deconvolution
Unique substitution pattern
Differentiation of protein‑synthesis inhibition vs autophagy‑lysosomal blockade
Physicochemical profiling calibration
High‑lipophilicity reference standard
HPLC‑based logP calibration and computational prediction accuracy
NCI diversity‑set hit validation
Confirmed NSC 132082 identity
Re‑order for activity confirmation and false‑positive elimination
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